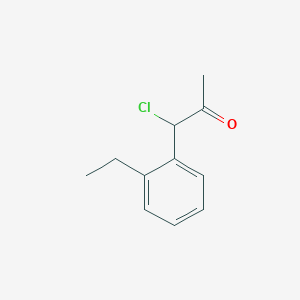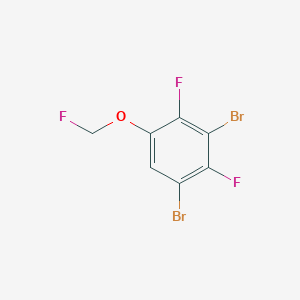
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable functional groups.
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Difluoromethoxylation: The difluoromethoxy group is introduced using reagents like difluoromethyl ether or related compounds under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene can be compared with similar compounds, such as:
1-Bromo-3-phenylpropane: Similar in structure but lacks the chlorine and difluoromethoxy groups.
3-Bromo-1-phenylpropane: Another similar compound with different substitution patterns on the benzene ring.
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: A closely related compound with slight differences in the position of substituents.
Propriétés
Formule moléculaire |
C10H10BrClF2O |
|---|---|
Poids moléculaire |
299.54 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-chloro-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
Clé InChI |
CMHWXHVGKYLZRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


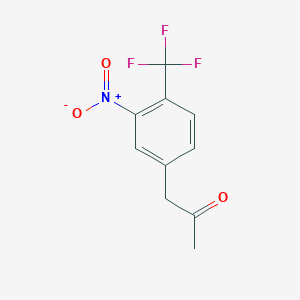
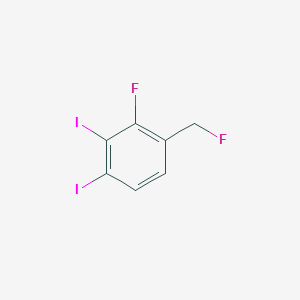
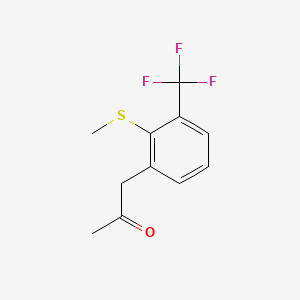
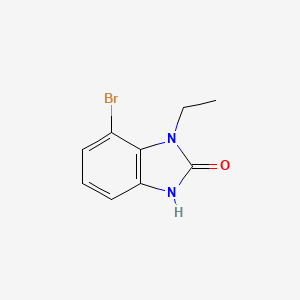
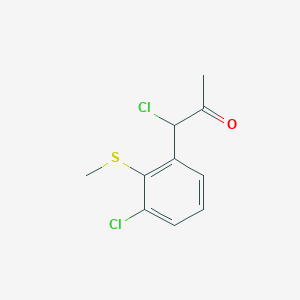
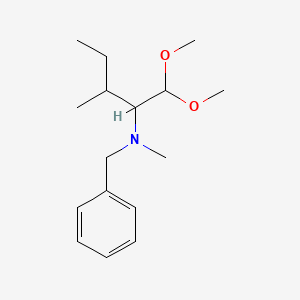
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
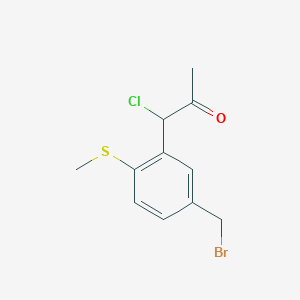
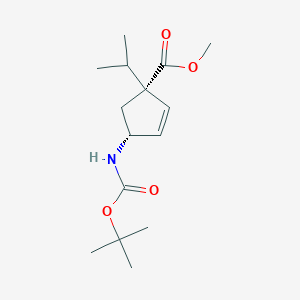

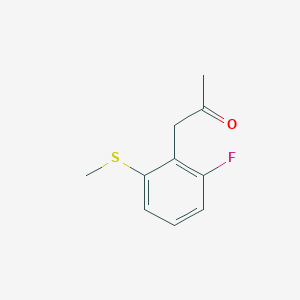
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
